molecular formula C11H6N4 B184330 2-phenyl-1H-imidazole-4,5-dicarbonitrile CAS No. 50847-06-8

2-phenyl-1H-imidazole-4,5-dicarbonitrile

Cat. No. B184330
CAS RN: 50847-06-8
M. Wt: 194.19 g/mol
InChI Key: PGSHQANDAMACEF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-imidazole-4,5-dicarbonitrile is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The molecular formula of this compound is C11H6N4 and it has a molecular weight of 194.19 g/mol.


Molecular Structure Analysis

The molecular structure of 2-phenyl-1H-imidazole-4,5-dicarbonitrile consists of an imidazole ring attached to a phenyl group and two nitrile groups . The exact 3D structure and other details could not be found in the available resources.


Physical And Chemical Properties Analysis

The melting point of 2-phenyl-1H-imidazole-4,5-dicarbonitrile is reported to be between 192-196°C . Other physical and chemical properties such as solubility, density, and refractive index are not available in the current resources.

Scientific Research Applications

Catalytic Applications

2-Phenyl-1H-imidazole-4,5-dicarbonitrile derivatives have been explored for their catalytic properties. A study by Bats, Schell, & Engels (2013) reported the crystal structures of three substituted 1H-imidazole-4,5-dicarbonitrile compounds used as catalysts in the coupling reaction of nucleoside methyl phosphonamidites. These compounds demonstrated significant nonplanarity due to steric repulsion between groups, influencing their catalytic activity.

Antimicrobial Properties

Research into the antimicrobial properties of 2-phenyl-1H-imidazole-4,5-dicarbonitrile derivatives has also been conducted. Desai et al. (2015) synthesized a series of these compounds and evaluated their in vitro antibacterial and antifungal activities (Desai, Shihory, Bhatt, Patel, & Karkar, 2015). Their findings indicated potent antimicrobial activity against a range of microorganisms.

Corrosion Inhibition

Imidazole derivatives, including 2-phenyl-1H-imidazole-4,5-dicarbonitrile, have been studied for their corrosion inhibition efficacy. Prashanth et al. (2021) investigated the corrosion inhibition potential of new imidazole derivatives on mild steel in acidic solutions. They found that these derivatives displayed high corrosion inhibition efficiency, attributed to their strong adsorption on metal surfaces (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).

Thermal and Structural Properties

The thermal and structural properties of 2-phenyl-1H-imidazole-4,5-dicarbonitrile derivatives have been a subject of study. Lewczuk et al. (2020) synthesized and characterized a high-nitrogen compound, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), revealing its high thermal stability and potential as a material for energetic compounds (Lewczuk, Książek, Gańczyk-Specjalska, & Cieślak, 2020).

Safety And Hazards

The safety data sheet for 2-phenyl-1H-imidazole-4,5-dicarbonitrile indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-phenyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSHQANDAMACEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356258
Record name 2-phenyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-1H-imidazole-4,5-dicarbonitrile

CAS RN

50847-06-8
Record name 2-phenyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-phenyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 4
2-phenyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 5
2-phenyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 6
2-phenyl-1H-imidazole-4,5-dicarbonitrile

Citations

For This Compound
2
Citations
M Kalhor, S Samiei, SA Mirshokraei - Green Chemistry Letters and …, 2021 - Taylor & Francis
Microwave-activated synthesis is a special and remarkable technique in modern synthetic organic chemistry. In the current research, it is described the microwave-assisted synthesis of …
Number of citations: 3 www.tandfonline.com
J Kulhánek, F Bureš, O Pytela, T Mikysek, J Ludvík… - Dyes and pigments, 2010 - Elsevier
Eighteen chromophores featuring 4,5-dicyanoimidazole as an acceptor moiety, a systematically enlarged π-conjugated spacer and methoxy and N,N-dimethylamino groups as donors …
Number of citations: 85 www.sciencedirect.com

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